Tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate: is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is substituted with two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol, often using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the binding affinity of drugs to their targets, leading to the development of more potent and selective therapeutic agents.
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-4-fluoropyrrolidine-2-carboxylate: Similar structure but with only one fluorine atom.
Tert-butyl (2R)-4,4-dichloropyrrolidine-2-carboxylate: Similar structure with chlorine atoms instead of fluorine.
Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate: Similar structure with methyl groups instead of fluorine.
Uniqueness
Tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
tert-butyl (2R)-4,4-difluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-4-9(10,11)5-12-6/h6,12H,4-5H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKRSLURHDAZKN-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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